molecular formula C22H16N2O3 B2369410 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide CAS No. 381188-77-8

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide

Cat. No.: B2369410
CAS No.: 381188-77-8
M. Wt: 356.381
InChI Key: HHLZPQZYWLJPRX-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide is a complex organic compound that features a benzamide core linked to an isoindoline moiety

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide typically involves the following steps:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Attachment of the Benzamide Group: The isoindoline core is then reacted with 3-methylphenylamine under suitable conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Mechanism of Action

The mechanism of action for 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)benzamide

Uniqueness

Compared to similar compounds, 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide may exhibit unique properties due to the presence of the 3-methylphenyl group. This could influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-5-4-6-16(13-14)23-20(25)15-9-11-17(12-10-15)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLZPQZYWLJPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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